Product packaging for Benzyl 3-hydroxycyclobutanecarboxylate(Cat. No.:CAS No. 480449-99-8)

Benzyl 3-hydroxycyclobutanecarboxylate

Cat. No.: B1289869
CAS No.: 480449-99-8
M. Wt: 206.24 g/mol
InChI Key: XNZBUAFOVHWZNQ-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxycyclobutanecarboxylate (C₁₂H₁₄O₃, molecular weight 206.241) is a cyclobutane derivative featuring a hydroxyl group at the 3-position of the cyclobutane ring and a benzyl ester moiety. Its IUPAC name is benzyl 3-hydroxycyclobutane-1-carboxylate, and it is registered under CAS number 480449-99-8 . The compound is characterized by a strained four-membered cyclobutane ring, which influences its reactivity and physical properties. It is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the preparation of complex molecules. Synonyms include 3-hydroxycyclobutanecarboxylic acid benzyl ester and MFCD11848893 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B1289869 Benzyl 3-hydroxycyclobutanecarboxylate CAS No. 480449-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZBUAFOVHWZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629083, DTXSID201228990
Record name Benzyl 3-hydroxycyclobutane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylmethyl trans-3-hydroxycyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480449-99-8, 128041-58-7, 552849-32-8
Record name Benzyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylmethyl trans-3-hydroxycyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate
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Mechanism of Action

Biochemical Pathways

It’s worth noting that carboxylic acid reductase enzymes (cars) are known for the reduction of a wide range of carboxylic acids to their respective aldehydes. This could potentially be a pathway of interest for Benzyl 3-hydroxycyclobutanecarboxylate, but further studies are required to confirm this.

Biological Activity

Benzyl 3-hydroxycyclobutanecarboxylate is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 552849-32-8

The structure of this compound includes a cyclobutane ring, which is known to influence its reactivity and biological interactions.

This compound exhibits various biological activities primarily through the modulation of enzymatic pathways and receptor interactions. Research indicates that cyclobutane derivatives can act as inhibitors in certain biochemical pathways, potentially affecting processes such as cell signaling and metabolic regulation.

Antimicrobial Activity

Studies have shown that compounds containing cyclobutane moieties can possess antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents.

Anticancer Properties

Recent investigations into cyclobutane derivatives have highlighted their potential in cancer therapy. This compound may induce apoptosis in cancer cells through the activation of specific apoptotic pathways. This property is particularly relevant in the development of targeted cancer therapies.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several cyclobutane derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
  • Anticancer Activity : In vitro studies reported in Cancer Research demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis .
  • Enzyme Inhibition : Research highlighted in Bioorganic & Medicinal Chemistry Letters focused on the enzyme inhibitory activities of cyclobutane derivatives. This compound was shown to inhibit specific kinases involved in cancer progression, further supporting its potential therapeutic applications .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialSignificant against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases

Comparison with Similar Compounds

Table 1: Key Structural Analogs of this compound

Compound Name Molecular Formula Molecular Weight Functional Groups Key Differences References
Benzyl 3-oxocyclobutanecarboxylate C₁₂H₁₂O₃ 204.22 Cyclobutane, ketone, benzyl ester Ketone (oxo) replaces hydroxyl
Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate C₁₃H₁₆O₃ 220.26 Cyclobutane, hydroxymethyl, benzyl ester Hydroxymethyl (-CH₂OH) replaces hydroxyl
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Cyclobutane, carboxylic acid Carboxylic acid replaces ester and hydroxyl

This compound vs. Benzyl 3-oxocyclobutanecarboxylate

  • Synthesis :

    • This compound is synthesized via esterification of 3-hydroxycyclobutanecarboxylic acid with benzyl bromide under basic conditions (e.g., triethylamine in THF) .
    • Benzyl 3-oxocyclobutanecarboxylate, however, is derived from 3-oxocyclobutanecarboxylic acid, where the hydroxyl group is oxidized to a ketone. This oxidation reduces hydrogen bonding capacity and increases electrophilicity at the carbonyl group .
  • The ketone in benzyl 3-oxocyclobutanecarboxylate facilitates nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group in the target compound may participate in esterification or protection/deprotection strategies .

This compound vs. Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate

  • The hydroxymethyl derivative (C₁₃H₁₆O₃) has a higher molecular weight (220.26 vs. 206.24), which may influence pharmacokinetic properties in drug design .

This compound vs. 1-Benzylcyclobutane-1-carboxylic acid

  • Functional Group Differences :
    • The absence of an ester group in 1-benzylcyclobutane-1-carboxylic acid (C₁₂H₁₄O₂) results in a free carboxylic acid, increasing acidity (pKa ~4-5) compared to the neutral ester .
    • The carboxylic acid derivative is more reactive in coupling reactions (e.g., peptide synthesis), while the benzyl ester in the target compound offers stability under acidic conditions .

Preparation Methods

Reaction Conditions

  • Solvents : Tetrahydrofuran (THF), Methanol (MeOH), and Water
  • Temperature : Ranges from 0°C to room temperature
  • Time : Approximately 0.5 to 1 hour

Example Reaction Procedure

  • Dissolve benzyl 3-oxocyclobutanecarboxylate in a solvent mixture (e.g., THF and MeOH).
  • Add sodium borohydride slowly while maintaining the temperature at 0°C.
  • Stir the mixture for the specified duration.
  • Quench the reaction with ice and extract with ethyl acetate.
  • Purify the product using flash column chromatography.

Yields from Different Conditions

The yields of this compound vary based on the reaction conditions employed:

Yield (%) Reaction Conditions Notes
88% THF, water; sodium borohydride at 0°C for 1 hour High yield under optimized conditions.
53% MeOH; sodium borohydride at room temperature Moderate yield; requires careful monitoring.
47% THF; sodium borohydride at room temperature Lower yield; possible side reactions.

Post-reaction purification is crucial for obtaining high-purity this compound. Common techniques include:

Characterization of the synthesized compound is typically performed using techniques such as:

Example NMR Data

  • Chemical shifts observed for protons in the aromatic region (7.49-7.22 ppm) indicate successful incorporation of the benzyl group into the cyclobutane structure.

This compound can be effectively synthesized through reduction methods involving benzyl 3-oxocyclobutanecarboxylate as a precursor. The choice of solvent, temperature, and purification method significantly influences yield and purity, making it essential to optimize these parameters for successful synthesis.

Q & A

Q. What laboratory synthesis methods are recommended for Benzyl 3-hydroxycyclobutanecarboxylate?

Methodological Answer: The compound can be synthesized via esterification between 3-hydroxycyclobutanecarboxylic acid and benzyl alcohol. Enzyme-catalyzed esterification (e.g., immobilized lipases) under mild conditions (30–50°C, pH 7–8) is advantageous for preserving stereochemical integrity and reducing side reactions . Acid-catalyzed Fischer esterification (using H₂SO₄ or p-toluenesulfonic acid) is an alternative, but requires rigorous temperature control (60–80°C) to avoid cyclobutane ring strain-induced decomposition . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product.

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry. Key signals include the cyclobutane protons (δ 2.5–3.5 ppm, multiplet splitting) and benzyl ester carbonyl (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with exact mass ≤0.5 ppm error (e.g., theoretical m/z 235.0970 for C₁₂H₁₄O₃) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for the cyclobutane hydroxyl stereocenter .
  • Polarimetry : Quantifies optical activity if the compound is enantiomerically enriched.

Q. How should researchers ensure compound stability during storage?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the ester group and oxidation of the hydroxyl moiety. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) are recommended to monitor purity over time .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclobutane ring formation to control stereochemistry .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze one enantiomer of a racemic mixture, yielding >90% enantiomeric excess (ee) .
  • Asymmetric Catalysis : Chiral Pd or Rh catalysts in [2+2] cycloaddition reactions construct the cyclobutane ring with defined stereocenters .

Q. How can computational modeling optimize reaction conditions for this compound?

Methodological Answer:

  • DFT Calculations : Predict transition states and activation energies for cyclobutane ring formation (e.g., B3LYP/6-31G* level) to identify optimal catalysts and solvents .
  • Molecular Dynamics (MD) : Simulate enzyme-substrate interactions (e.g., lipase binding pockets) to improve biocatalytic efficiency .
  • QSPR Models : Correlate substituent effects (e.g., benzyl vs. substituted benzyl groups) with reaction yields or stability .

Q. What experimental parameters influence the stability of this compound under reaction conditions?

Methodological Answer:

  • pH Sensitivity : The ester group hydrolyzes rapidly at pH >8. Buffered systems (pH 5–7) are essential for aqueous-phase reactions .
  • Temperature Thresholds : Degradation accelerates above 60°C due to cyclobutane ring strain. Real-time monitoring via in situ FTIR or Raman spectroscopy is advised .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the compound better than protic solvents (e.g., methanol) .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:

  • Cross-Validation : Use differential scanning calorimetry (DSC) to resolve discrepancies in melting points. For example, conflicting reports may arise from polymorphic forms or impurities .
  • Stereochemical Purity : Enantiomeric impurities (e.g., due to incomplete resolution) can alter observed properties. Chiral HPLC (Chiralpak IA column) confirms ee >99% .
  • Batch Consistency : Compare multiple synthesis batches using LC-MS and NMR to identify batch-specific anomalies .

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